Sapropterin dihydrochloride is the dihydrochloride salt of sapropterin. It is used for the diagnosis and treatment of variant forms of phenylketonuria (hyperphenylalaninaemia) associated with tetrahydrobiopterin deficiency. Natural cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthetase. It has a role as a diagnostic agent and a coenzyme. It contains a sapropterin. See also: Sapropterin (has active moiety).
Future Directions
Optimizing treatment protocols: Investigating the long-term efficacy and safety of sapropterin dihydrochloride in different patient populations, including pregnant women and young children, to establish standardized and effective treatment guidelines [, ].
Developing novel drug delivery systems: Exploring alternative drug delivery approaches, such as sustained-release formulations, to improve patient compliance and optimize drug efficacy [].
Investigating combination therapies: Evaluating the synergistic effects of sapropterin dihydrochloride with other therapeutic interventions, such as dietary supplements or enzyme replacement therapies, to maximize treatment outcomes [].
Related Compounds
Tetrahydrobiopterin (BH4)
Compound Description: Tetrahydrobiopterin (BH4) is a naturally occurring cofactor for phenylalanine hydroxylase (PAH) [, , ]. It is essential for the conversion of phenylalanine (Phe) to tyrosine []. BH4 is also a cofactor for other enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin [, ].
Relevance: BH4 is the naturally occurring compound that sapropterin dihydrochloride is a synthetic analog of []. Sapropterin dihydrochloride is used to treat BH4-responsive phenylketonuria, where it acts in the same way as BH4 to increase PAH activity [, ].
6R-Tetrahydrobiopterin (6R-BH4)
Compound Description: 6R-Tetrahydrobiopterin (6R-BH4) is the naturally occurring and biologically active enantiomer of tetrahydrobiopterin []. It acts as a cofactor for phenylalanine hydroxylase (PAH), facilitating the conversion of phenylalanine to tyrosine [].
Relevance: 6R-BH4 is the specific enantiomer of BH4 that sapropterin dihydrochloride is a synthetic form of [, ]. Both compounds are used to manage phenylketonuria (PKU) by addressing BH4 deficiency and enhancing PAH activity.
Quinonoid-BH2
Compound Description: Quinonoid-BH2 is the oxidized form of tetrahydrobiopterin (BH4) []. It is produced during the hydroxylation reaction catalyzed by phenylalanine hydroxylase (PAH) [].
Relevance: Quinonoid-BH2 is part of the catalytic cycle of PAH, the enzyme that sapropterin dihydrochloride indirectly activates []. The recycling of quinonoid-BH2 back to BH4 is essential for maintaining PAH activity.
L-Phenylalanine (L-Phe)
Compound Description: L-Phenylalanine (L-Phe) is an essential amino acid that is normally converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH) []. In phenylketonuria (PKU), PAH deficiency leads to the accumulation of L-Phe, causing toxicity [, ].
Relevance: L-Phenylalanine is the substrate for PAH, the enzyme that sapropterin dihydrochloride aims to activate []. The goal of sapropterin dihydrochloride treatment in PKU is to lower elevated L-Phe levels by enhancing PAH activity.
Tyrosine
Compound Description: Tyrosine is a non-essential amino acid produced from phenylalanine by PAH [, ]. It is a precursor to neurotransmitters like dopamine, melanin, and thyroxine [].
Relevance: Tyrosine is the product of the PAH-catalyzed reaction that sapropterin dihydrochloride enhances [, ]. By increasing PAH activity, sapropterin dihydrochloride promotes tyrosine synthesis and potentially improves downstream neurotransmitter production in PKU.
Large Neutral Amino Acids (LNAAs)
Compound Description: Large neutral amino acids (LNAAs) are a group of amino acids that share a transport system across the blood-brain barrier with phenylalanine []. Examples of LNAAs include tryptophan, tyrosine, and leucine [].
Relevance: LNAAs are proposed as a potential adjuvant treatment for phenylketonuria (PKU), alongside treatments like sapropterin dihydrochloride []. The idea is that LNAAs may compete with phenylalanine for transport into the brain, potentially reducing phenylalanine levels in the brain and mitigating neurotoxicity.
Source and Classification
Sapropterin dihydrochloride, with the chemical formula C9H15N5O3⋅2HCl, has a molecular weight of 314.17 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability for pharmaceutical applications. The compound is registered under various identifiers, including CAS number 69056-38-8 for the dihydrochloride form and 62989-33-7 for the free base form.
Synthesis Analysis
The synthesis of sapropterin dihydrochloride involves several methods, primarily focusing on the catalytic hydrogenation of L-biopterin. Key steps in the synthesis include:
Catalytic Hydrogenation: L-biopterin is subjected to catalytic hydrogenation using platinum oxide as a catalyst in an aqueous potassium phosphate buffer at pH 11.8 under atmospheric pressure for about 18 hours. This process yields sapropterin dihydrochloride after subsequent filtration and recrystallization from hydrochloric acid.
Alternative Methods: Other methods include using various aqueous base solutions like tetraethylammonium hydroxide or triethylamine under high hydrogen pressure (up to 100 kg/cm²) at low temperatures (0°C) and specific pH conditions (around pH 12) for prolonged periods (up to 20 hours) to achieve high yields (approximately 85%) of sapropterin dihydrochloride.
Chiral Center Introduction: The synthesis also incorporates asymmetric synthesis techniques to introduce chiral centers effectively, ensuring that the product is predominantly the active R-isomer.
Molecular Structure Analysis
The molecular structure of sapropterin dihydrochloride features multiple functional groups, including amines and hydroxyls, which are critical for its biological activity:
Chiral Centers: The compound contains three chiral centers, contributing to its stereochemistry and pharmacological properties.
Conformations: It can exist in two distinct conformations due to its flexible structure.
Functional Groups: Key functional groups include a pteridine ring system, which is essential for its role as a cofactor in enzymatic reactions.
The structural formula can be represented as follows:
Sapropterin dihydrochloride primarily participates in biochemical reactions as a cofactor for phenylalanine hydroxylase:
Enzymatic Reaction: In the presence of oxygen and molecular iron, sapropterin dihydrochloride facilitates the conversion of phenylalanine to tyrosine. This reaction is crucial for maintaining normal amino acid levels in individuals with phenylketonuria.
Oxidation and Hydrolysis: The compound is prone to oxidation and hydrolysis; thus, it requires careful handling and storage conditions (e.g., under nitrogen) to maintain stability.
Mechanism of Action
The mechanism of action of sapropterin dihydrochloride involves its role as a cofactor for phenylalanine hydroxylase:
Cofactor Function: By providing essential reducing equivalents, sapropterin enhances the enzymatic activity of phenylalanine hydroxylase, allowing for effective conversion of phenylalanine into tyrosine.
Clinical Impact: In clinical settings, administration of sapropterin leads to significant reductions in blood phenylalanine concentrations, particularly in patients with certain mutations in the PAH gene that allow responsiveness to BH4 supplementation.
Physical and Chemical Properties Analysis
Sapropterin dihydrochloride exhibits several notable physical and chemical properties:
Solubility: It has limited solubility in water (approximately 2 mg/mL), making it slightly soluble at physiological pH levels.
Stability: The compound is sensitive to light and moisture; thus, it should be stored in airtight containers under controlled conditions.
pKa Values: The pKa values are reported as follows:
pKa=1.2 for NH at position 1
pKa=5.0 for NH at position 5
pKa=10.3 for the carbonyl at position 4.
Applications
Sapropterin dihydrochloride has significant clinical applications:
Treatment of Phenylketonuria: It is primarily used as a therapeutic agent in patients with phenylketonuria who have some residual enzyme activity or specific mutations that allow them to respond positively to BH4 supplementation.
Research Applications: Beyond its clinical use, sapropterin serves as a valuable tool in metabolic research related to amino acid metabolism and disorders associated with BH4 deficiency.
Potential Future Uses: Ongoing studies are investigating its potential applications in other metabolic disorders involving neurotransmitter synthesis due to its role in regulating amino acid levels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sapropterin is a tetrahydropterin that is 2-amino-5,6,7,8-tetrahydropteridin-4(3H)-one in which a hydrogen at position 6 is substituted by a 1,2-dihydroxypropyl group (6R,1'R,2'S-enantiomer). It has a role as a coenzyme, a diagnostic agent, a human metabolite and a cofactor. Sapropterin (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide. It is also essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase; the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase; and conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase. L-erythro-tetrahydrobiopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Sapropterin is a Phenylalanine Hydroxylase Activator. The mechanism of action of sapropterin is as a Phenylalanine Hydroxylase Activator, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. Tetrahydrobiopterin is a cofactor that is essential for the activity of aromatic amino acid hydroxylases. Tetrahydrobiopterin degrades phenylalanine, and facilitates the biosynthesis of several neurotransmitters and the production of nitric oxide. See also: Sapropterin Dihydrochloride (has salt form).
Cell-permeable TNF-α receptor signaling antagonist (EC50 = 0.631 μM in ICAM-1 ELISA assay). Blocks TNFR1 association with TRADD and RIP1. Blocks TNF-α -induced activation of NF-κB and MAPK pathway signaling. Blocks nuclear translocation of NF-κB. Selective for (2.3-fold) for TNF-α-mediated signaling over IL-1β- mediated signaling. Protects against neovascular injury in animal models of intracerebral hemorrhage. R-7050 is a TNF-α receptor antagonist. It acts by blocking receptor-adaptor molecule complex formation and subsequent receptor internalization, but not TNF-α ligand-receptor binding.